A Technical Guide to 1-(5-Amino-2-nitrophenyl)ethanone (CAS: 16994-13-1): Properties, Synthesis, and Applications
A Technical Guide to 1-(5-Amino-2-nitrophenyl)ethanone (CAS: 16994-13-1): Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(5-Amino-2-nitrophenyl)ethanone, a key chemical intermediate. It details the molecule's core properties, outlines a robust and logical synthetic pathway with step-by-step protocols, discusses its versatile applications in medicinal chemistry and drug development, and provides essential safety and handling information.
Core Properties and Specifications
1-(5-Amino-2-nitrophenyl)ethanone is a substituted aromatic ketone whose utility in organic synthesis is derived from its distinct arrangement of functional groups—an amine, a nitro group, and a ketone. These features make it a versatile precursor for constructing more complex molecular architectures.
A summary of its fundamental properties is presented below.
| Property | Value | Source |
| IUPAC Name | 1-(5-Amino-2-nitrophenyl)ethanone | - |
| CAS Number | 16994-13-1 | [1] |
| Molecular Formula | C8H8N2O3 | [1] |
| Molecular Weight | 180.16 g/mol | [1][2] |
| SMILES | CC(=O)C1=CC(=C(C=C1)N)[O-] | [1] |
| Appearance | Yellow to brown solid (typical for this class of compound) | - |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature | [1] |
A Validated Synthetic Pathway
The synthesis of 1-(5-Amino-2-nitrophenyl)ethanone can be efficiently achieved through a classical three-step sequence starting from 3'-aminoacetophenone. This route is strategically designed to control the regioselectivity of the nitration step.
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Protection: The amino group of the starting material is first protected via acetylation. This is a critical step for two reasons: it prevents the amine from being oxidized under the harsh nitrating conditions, and the resulting acetamido group acts as a powerful ortho-, para-director, guiding the incoming nitro group to the desired position.
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Nitration: The protected intermediate undergoes electrophilic aromatic substitution using a standard nitrating mixture (nitric and sulfuric acid) to introduce a nitro group at the 2-position.
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Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield the final product.
The overall workflow is illustrated below.
Caption: A three-step synthetic workflow for 1-(5-Amino-2-nitrophenyl)ethanone.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and provide a self-validating framework for laboratory synthesis.[3][4]
Step 1: Acetylation of 3'-Aminoacetophenone (Protection)
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Causality: The amino group is protected as an acetamide to prevent its oxidation and to direct the subsequent nitration to the ortho position.
-
Materials: 3'-aminoacetophenone, acetic anhydride, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 3'-aminoacetophenone in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 1.1 equivalents of acetic anhydride dropwise with continuous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain crude 3'-acetamidoacetophenone.
-
Step 2: Nitration of 3'-Acetamidoacetophenone
-
Causality: The acetamido group directs the electrophilic nitration to the ortho position (C2) due to its electron-donating resonance effect. The use of a mixed acid at low temperature is essential for generating the nitronium ion (NO₂⁺) electrophile while controlling the highly exothermic reaction.
-
Materials: 3'-acetamidoacetophenone, concentrated sulfuric acid (98%), concentrated nitric acid (70%).
-
Procedure:
-
In a flask, carefully add concentrated sulfuric acid and cool it to -5 to 0 °C in an ice-salt bath.
-
Slowly add the dried 3'-acetamidoacetophenone in portions, ensuring it fully dissolves and the temperature is maintained.
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution from step 2, maintaining the temperature below 5 °C with vigorous stirring.
-
Stir the reaction at this temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to yield crude 1-(5-acetamido-2-nitrophenyl)ethanone.
-
Step 3: Hydrolysis of 1-(5-Acetamido-2-nitrophenyl)ethanone (Deprotection)
-
Causality: Acid-catalyzed hydrolysis cleaves the amide bond, removing the acetyl group and restoring the free amine to yield the final product.
-
Materials: 1-(5-acetamido-2-nitrophenyl)ethanone, ethanol, concentrated hydrochloric acid.
-
Procedure:
-
Suspend the crude product from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry.
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The final product, 1-(5-Amino-2-nitrophenyl)ethanone, can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Applications in Research and Drug Development
1-(5-Amino-2-nitrophenyl)ethanone is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which allows for selective, stepwise modifications to build complex molecular scaffolds common in pharmaceuticals.
-
Heterocycle Synthesis: The compound is a precursor for various heterocyclic systems. For example, the ketone and amino groups can participate in condensation reactions to form quinolines, benzodiazepines, and other fused ring systems that are prevalent in bioactive molecules.[4]
-
Orthogonal Functionalization: The amino group can be acylated or diazotized for Sandmeyer-type reactions. Independently, the nitro group can be reduced to a second amino group, creating a diamine intermediate suitable for synthesizing other classes of heterocycles. The ketone provides a handle for forming C-C bonds or further functional group transformations.
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Pharmacophore Component: The aminonitrophenyl moiety itself can be a key structural element or pharmacophore in molecules designed for various therapeutic targets.[5][6] Nitroaromatic compounds have a long history in medicinal chemistry, serving as the basis for a range of drugs.[7]
Caption: Key reactivity sites on 1-(5-Amino-2-nitrophenyl)ethanone for further synthesis.
Safety, Handling, and Storage
Aromatic nitro compounds as a class are considered hazardous and must be handled with appropriate care.[8] They are often toxic and can be absorbed through the skin.[9]
-
Hazard Identification: Based on data for analogous compounds, 1-(5-Amino-2-nitrophenyl)ethanone should be treated as harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing and reducing agents.[1]
Conclusion
1-(5-Amino-2-nitrophenyl)ethanone is a valuable and highly functionalized building block for chemical synthesis. Its molecular formula of C8H8N2O3 and molecular weight of 180.16 g/mol are foundational to its use in quantitative research. The well-established synthetic route via protection, nitration, and deprotection offers a reliable method for its preparation. The compound's true utility is realized in its role as a versatile intermediate, providing multiple reactive sites for the construction of complex, biologically active molecules essential for drug discovery and development. Strict adherence to safety protocols is mandatory when handling this and related nitroaromatic compounds.
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